![molecular formula C11H8BrFN2O2 B2882631 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1189749-52-7](/img/structure/B2882631.png)
1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound you mentioned contains several functional groups including a bromo group, a fluoro group, a methyl group, a pyrazole ring, and a carboxylic acid group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo and fluoro groups are likely to be attached to the phenyl ring, while the methyl group is likely to be attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo and fluoro groups, and the electron-donating nature of the methyl group . The presence of the carboxylic acid group could also make it susceptible to reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and fluoro groups could increase its density and boiling point .Scientific Research Applications
Aurora Kinase Inhibitor
Compounds structurally related to 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. One study describes compounds that inhibit Aurora A kinase, suggesting their utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Crystal Structures of Pyrazolines
Research on the crystal structures of N-substituted pyrazolines, which share a core structural motif with 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has contributed to understanding the molecular architecture and potential interactions of these compounds. Studies have characterized the dihedral angles and hydrogen bonding within these structures, providing insights into their chemical behavior (Wan-Sin Loh et al., 2013).
Radiolabeled Compounds for PET
The feasibility of using pyrazole derivatives for the synthesis of radiolabeled compounds, such as PET radiotracers for studying cannabinoid receptors in the brain, demonstrates the versatility of these molecules in biomedical imaging. This application is crucial for non-invasive diagnostics and research into neurological conditions (†. R. Katoch-Rouse, A. Horti, 2003).
Fluorogenic Reagents for HPLC
Pyrazole derivatives have been developed as highly sensitive fluorogenic reagents for the determination of carboxylic acids by high-performance liquid chromatography (HPLC). This application is significant for analytical chemistry, enabling the detection and quantification of carboxylic acids at very low concentrations (M. Yamaguchi et al., 1985).
Structural and Theoretical Investigations
Combined experimental and theoretical studies on derivatives of pyrazole-4-carboxylic acid have provided valuable insights into their chemical properties. These studies include characterization techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, alongside computational methods to explore the molecule's electronic structure and reactivity (S. Viveka et al., 2016).
Mechanism of Action
Target of Action
A compound with a similar structure, (2- { [ (4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .
Biochemical Pathways
If it indeed targets aldose reductase like its similar compound, it may affect the polyol pathway, a metabolic pathway that transforms glucose into fructose .
Result of Action
If it inhibits aldose reductase, it may prevent the accumulation of sorbitol, a sugar alcohol, in cells, which is associated with various diabetic complications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXRGCGCOCJEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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